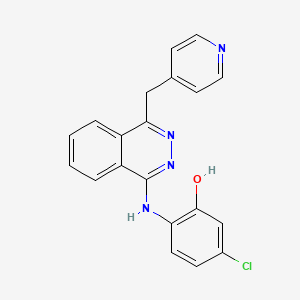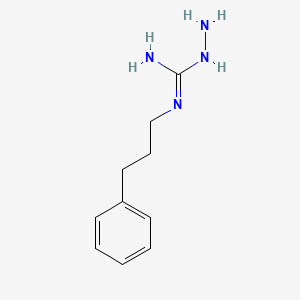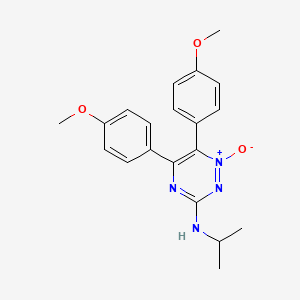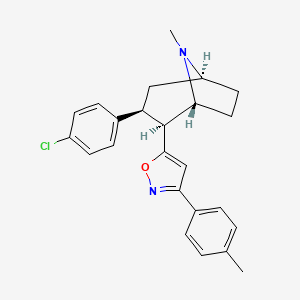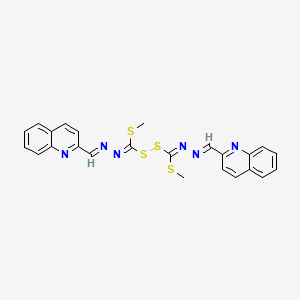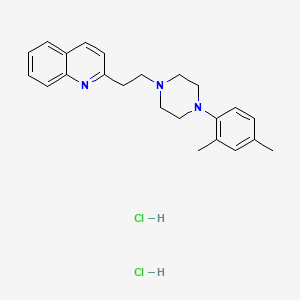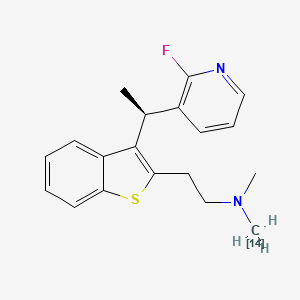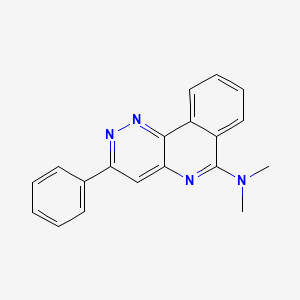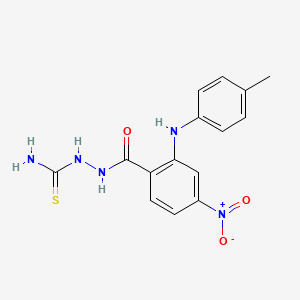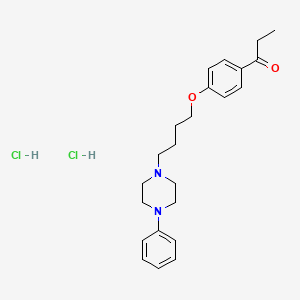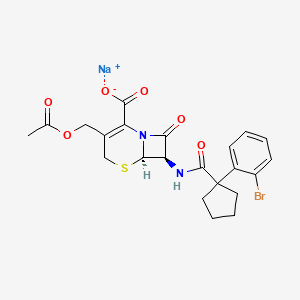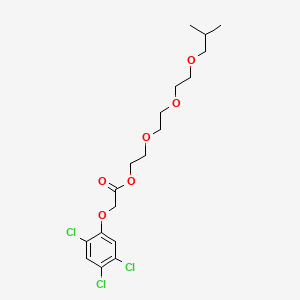
Acetic acid, (2,4,5-trichlorophenoxy)-, methyl-2-(methyl-2-(methyl-2-(2-methylpropoxy)ethoxy)ethoxy)ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, (2,4,5-trichlorophenoxy)-, methyl-2-(methyl-2-(methyl-2-(2-methylpropoxy)ethoxy)ethoxy)ethyl ester is an organic compound known for its use as a herbicide and plant growth regulator. It is a derivative of 2,4,5-trichlorophenoxyacetic acid, a well-known herbicide. This compound is particularly effective in controlling woody plants and broadleaf herbaceous weeds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,4,5-trichlorophenoxy)-, methyl-2-(methyl-2-(methyl-2-(2-methylpropoxy)ethoxy)ethoxy)ethyl ester typically involves the esterification of 2,4,5-trichlorophenoxyacetic acid with the corresponding alcohol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ester functional group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
科学的研究の応用
Acetic acid, (2,4,5-trichlorophenoxy)-, methyl-2-(methyl-2-(methyl-2-(2-methylpropoxy)ethoxy)ethoxy)ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Employed as a herbicide in agriculture to control unwanted vegetation.
作用機序
The compound exerts its effects by mimicking the natural plant hormone indoleacetic acid (IAA). It binds to auxin receptors in plants, leading to uncontrolled cell division and growth, ultimately causing the death of the plant. The molecular targets include auxin-binding proteins and pathways involved in cell elongation and division.
類似化合物との比較
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A closely related herbicide with a similar mechanism of action.
2,4-Dichlorophenoxyacetic acid: Another widely used herbicide with similar properties but different chlorination pattern.
Uniqueness
Acetic acid, (2,4,5-trichlorophenoxy)-, methyl-2-(methyl-2-(methyl-2-(2-methylpropoxy)ethoxy)ethoxy)ethyl ester is unique due to its specific ester functional group, which imparts different physical and chemical properties compared to its analogs. This structural variation can lead to differences in solubility, stability, and biological activity.
特性
CAS番号 |
53535-32-3 |
|---|---|
分子式 |
C18H25Cl3O6 |
分子量 |
443.7 g/mol |
IUPAC名 |
2-[2-[2-(2-methylpropoxy)ethoxy]ethoxy]ethyl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C18H25Cl3O6/c1-13(2)11-25-6-5-23-3-4-24-7-8-26-18(22)12-27-17-10-15(20)14(19)9-16(17)21/h9-10,13H,3-8,11-12H2,1-2H3 |
InChIキー |
MYIFSTVBGNILQE-UHFFFAOYSA-N |
正規SMILES |
CC(C)COCCOCCOCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


